trans-2-Octenoic acid
Overview
Description
(E)-Oct-2-enoic acid is an endogenous metabolite, which means it is naturally produced within organisms. It is a type of α,β-unsaturated carboxylic acid, characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is colorless to light yellow in appearance and has a molecular formula of C8H14O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Oct-2-enoic acid can be synthesized through various methods. One common approach involves the oxidation of aliphatic aldehydes using hepatic microsomal enzymes . Another method includes the slow evaporation of ethanolic solutions at low temperatures, such as -30°C .
Industrial Production Methods
In industrial settings, (E)-Oct-2-enoic acid is often produced through controlled chemical reactions involving the oxidation of specific precursors. The exact methods can vary depending on the desired purity and application of the compound .
Chemical Reactions Analysis
Types of Reactions
(E)-Oct-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced to form saturated carboxylic acids.
Substitution: Various substituents can replace the hydrogen atoms in the compound under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of (E)-Oct-2-enoic acid, such as saturated carboxylic acids and substituted alkenes .
Scientific Research Applications
(E)-Oct-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound plays a role in metabolic pathways and is studied for its involvement in various biological processes.
Mechanism of Action
The mechanism of action of (E)-Oct-2-enoic acid involves its interaction with specific molecular targets and pathways. As an α,β-unsaturated carboxylic acid, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl compound. This reactivity is crucial for its biological and chemical functions .
Comparison with Similar Compounds
Similar Compounds
(E)-Hept-2-enoic acid: Another α,β-unsaturated carboxylic acid with similar properties but a shorter carbon chain.
(E)-Non-2-enoic acid: Similar structure with a longer carbon chain.
(E)-Dec-2-enoic acid: Another related compound with an even longer carbon chain.
Uniqueness
(E)-Oct-2-enoic acid is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and biological properties. Its role as an endogenous metabolite also sets it apart from many synthetic analogs .
Biological Activity
trans-2-Octenoic acid, also known as (E)-2-octenoic acid, is an α,β-unsaturated fatty acid characterized by a double bond between the second and third carbon atoms in its eight-carbon chain. Its molecular formula is C8H14O2, with a molecular weight of approximately 142.2 g/mol. This compound is notable for its potential biological activities, including antimicrobial properties, metabolic influence, and possible therapeutic applications.
This compound appears as a colorless to light yellow liquid with a strong oily-musty odor. It is classified as a medium-chain fatty acid and is recognized for its role as an endogenous metabolite in various biological systems. Its structural properties allow it to participate in significant biochemical reactions, including Michael addition reactions, which are essential for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various microorganisms. Notably, it has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . A study highlighted that this compound can inhibit the growth of these bacteria, suggesting its potential application in antimicrobial development.
Microorganism | Inhibition Observed |
---|---|
Staphylococcus aureus | Yes |
Escherichia coli | Yes |
Fungi | Limited evidence |
Further studies are necessary to elucidate the precise mechanisms behind these antimicrobial effects and to explore its potential as a natural preservative in food products.
Metabolic Influence
This compound plays a significant role in metabolic pathways. It has been implicated in fat metabolism and may possess anti-inflammatory properties. Its presence in certain fermented foods suggests it could contribute to flavor profiles through interactions with other flavor components. Additionally, it has been linked to the modulation of lipid metabolism, which may have implications for managing metabolic disorders.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound in food preservation. The results demonstrated that incorporating this compound into food products significantly reduced microbial load without adversely affecting sensory qualities. This finding supports the potential use of this compound as a natural preservative.
Plant Defense Mechanisms
Another area of research explored the role of this compound in plant defense mechanisms. It was observed that this compound can be induced in plants following pathogen attack, contributing to their resistance against specific pathogens. This suggests potential applications in agricultural biocontrol strategies.
Synthesis and Applications
This compound can be synthesized through various chemical processes, including fermentation and chemical synthesis methods. Its applications extend beyond biological systems; it is also considered for use in biodiesel production through transesterification processes.
Properties
CAS No. |
1470-50-4 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
oct-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
CWMPPVPFLSZGCY-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC(=O)O |
Isomeric SMILES |
CCCCC/C=C/C(=O)O |
Canonical SMILES |
CCCCCC=CC(=O)O |
boiling_point |
139.00 to 141.00 °C. @ 13.00 mm Hg |
density |
0.935-0.941 |
melting_point |
5 - 6 °C |
Key on ui other cas no. |
1871-67-6 1470-50-4 |
physical_description |
Liquid Colourless liquid; Buttery, butterscotch aroma |
Pictograms |
Corrosive |
solubility |
slightly Insoluble in water; soluble in oils Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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